Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Description
Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organoboron compound featuring a fluorinated aromatic ring linked to a dioxaborolane moiety and an ethyl propanoate ester group. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl or substituted aromatic systems . The fluorine substituent at the ortho position of the phenyl ring introduces electronic and steric effects that modulate reactivity and selectivity in catalytic processes . Key physical properties include a boiling point of 401.7±28.0°C, density of 1.1±0.1 g/cm³, and a refractive index of 1.495 . Its high assay purity (≥98%) and stability under inert conditions make it suitable for pharmaceutical intermediates, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C17H24BFO4 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C17H24BFO4/c1-6-21-15(20)10-7-12-11-13(8-9-14(12)19)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
XGJREOKQOIRGFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Borylation of Fluorinated Aryl Halide
The key step in preparing the boronate ester involves the reaction of a fluorinated aryl bromide or iodide with bis(pinacolato)diboron (B2pin2) under palladium catalysis. Typical conditions include:
| Parameter | Typical Conditions |
|---|---|
| Substrate | 2-fluoro-5-bromophenyl derivative |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium acetate or potassium carbonate |
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |
| Temperature | 80–100 °C |
| Reaction time | 12–24 hours |
This step yields the arylboronate ester intermediate with the dioxaborolane ring intact, essential for subsequent coupling reactions.
Alternative Organocatalytic Borono-Deamination Method
A novel mild organocatalytic method has been reported for synthesizing boronic acid esters from aromatic amines, which could be adapted for this compound’s synthesis. This method uses tris(pentafluorophenyl)borane as a catalyst and bis(pinacolato)diboron as the boron source under mild conditions (40 °C, 15 min), offering high yields (up to 93%) and broad substrate scope.
| Parameter | Conditions |
|---|---|
| Catalyst | Tris(pentafluorophenyl)borane (2.5 mol%) |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 40 °C |
| Reaction time | 15 minutes |
| Atmosphere | Inert gas (N2 or Ar) |
This method is advantageous for late-stage functionalization and could be applied to fluorinated aromatic amines to yield the boronate ester intermediate.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.
- Characterization involves:
- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR to confirm the fluorine substitution and boronate ester presence.
- Mass Spectrometry : High-resolution MS to verify molecular weight.
- X-ray Crystallography : For unambiguous structural confirmation when crystals are available.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Borylation | Pd-catalyzed Miyaura borylation | 2-fluoro-5-bromophenyl + B2pin2, Pd catalyst, base, 80–100 °C | 70–90 | Standard method for boronate ester formation |
| Coupling with ethyl propanoate | Suzuki-Miyaura cross-coupling | Boronate ester + ethyl 3-bromopropanoate, Pd catalyst, base, 80–100 °C | 40–70 | Forms final ester product |
| Organocatalytic borono-deamination | Organocatalytic borylation | Aromatic amine + B2pin2, tris(pentafluorophenyl)borane, MeCN, 40 °C | Up to 93 | Mild, rapid, suitable for complex substrates |
Research Findings and Practical Considerations
- The fluorine substituent on the phenyl ring influences the electronic properties, enhancing the reactivity and selectivity in coupling reactions.
- The dioxaborolane moiety (pinacol boronate ester) is stable under typical reaction conditions but sensitive to hydrolysis; thus, inert atmosphere and anhydrous solvents are critical.
- Catalyst choice and base significantly affect yields and reaction times; Pd(dppf)Cl2 and potassium acetate are commonly preferred.
- Temperature control is essential to avoid decomposition or side reactions, especially during borylation.
- The organocatalytic method offers a greener alternative with shorter reaction times and milder conditions, suitable for late-stage functionalization in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 3-(2-fluoro-5-boronic acid)phenylpropanoate.
Reduction: Formation of 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is , with a molecular weight of approximately 294.13 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry
a. Drug Development
This compound has been studied for its potential as a pharmaceutical intermediate. Its unique structural features allow for modifications that can enhance biological activity. The fluorine atom in the structure can improve metabolic stability and bioavailability of drug candidates.
b. Anticancer Research
Research indicates that compounds containing boron atoms exhibit promising anticancer properties. The dioxaborolane group may facilitate the development of boron-containing drugs that target cancer cells selectively. Studies have shown that such compounds can induce apoptosis in cancer cell lines while sparing normal cells .
Materials Science
a. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The boron-containing segment can improve the thermal stability and mechanical strength of polymers .
b. Sensor Development
Due to its unique electronic properties, this compound has potential applications in the development of sensors. Its ability to interact with various analytes can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is primarily related to its ability to undergo cross-coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This property is exploited in the synthesis of various bioactive molecules and pharmaceuticals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related organoboron esters:
Structural Analogues and Their Properties
Pharmacological Relevance
- The target compound’s fluorinated arylboronate motif is critical in developing RAS(ON) inhibitors like Elironrasib (RMC-6291), where boron facilitates covalent binding to oncogenic KRAS mutants . Non-fluorinated analogues (e.g., S2-5 in ) show reduced target affinity due to weaker electronic interactions.
- Compounds with oxetane rings (e.g., 3-[4-(dioxaborolan-2-yl)phenyl]-3-oxetanecarboxylic acid ethyl ester) are explored for metabolic stability but lack the fluorine-mediated selectivity seen in the target compound .
Biological Activity
Ethyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H25BO4
- Molecular Weight : 304.19 g/mol
- CAS Number : 490035-79-5
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety is significant for its potential role in modulating enzyme activity and influencing metabolic pathways.
Biological Activity Overview
-
Inhibition of Enzymes : this compound has shown inhibitory effects on several enzymes involved in metabolic processes. For instance:
- Tryptophan Hydroxylase Type I (TPH1) : Compounds with similar structures have demonstrated inhibition rates exceeding 60% at concentrations around 100 µM .
- Cytochrome P450 Isoforms : Studies indicate that certain derivatives do not significantly inhibit common CYP isoforms (1A2, 2C19, 2D6, and 3A4), suggesting a favorable safety profile for drug metabolism .
- Anti-Adipogenic Effects : In vitro studies have indicated that the compound may reduce the expression of lipogenic genes such as Fasn and Srebp1c during adipocyte differentiation. This suggests potential applications in treating obesity and related metabolic disorders .
- Pharmacokinetics : Preliminary pharmacokinetic studies show that compounds related to this compound exhibit low blood-brain barrier (BBB) penetration while maintaining reasonable bioavailability when administered orally .
Study on TPH1 Inhibition
A recent study focused on synthesizing derivatives of TPH1 inhibitors that act peripherally without crossing the BBB. This compound was evaluated alongside other compounds. The results indicated that compounds with similar structural features achieved significant inhibition of TPH1 activity and demonstrated an improved pharmacokinetic profile in vivo .
Anti-Adipogenic Activity in Animal Models
In vivo experiments using high-fat diet-induced obesity models showed that derivatives of this compound effectively reduced body weight and fat accumulation. The treatment led to decreased levels of adipogenic transcription factors and markers associated with fat storage .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
